![molecular formula C9H6N2O2S2 B13491211 2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
2-Cyanobenzo[b]thiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanobenzo[b]thiophene-3-sulfonamide is a heterocyclic compound that features a thiophene ring fused with a benzene ring, a cyano group at the 2-position, and a sulfonamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobenzo[b]thiophene-3-sulfonamide typically involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile. The process can be divided into two main steps:
Coupling Reaction: The first step involves the coupling of 2-chlorobenzaldehyde with methanethiol substituted with an electron-withdrawing group, resulting in the formation of 2-cyanobenzo[b]thiophene.
Decyanation Reaction: The second step is a decyanation reaction, where the cyano group is removed using a combination of hydrogen and ammonia as reagents, with Pd/TiO2 and Cu as catalysts.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions: 2-Cyanobenzo[b]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano and sulfonamide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyanobenzo[b]thiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
作用机制
The mechanism of action of 2-Cyanobenzo[b]thiophene-3-sulfonamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyano group may also play a role in the compound’s bioactivity by forming hydrogen bonds with target molecules .
相似化合物的比较
Benzo[b]thiophene-3-sulfonamide: Lacks the cyano group, which may result in different chemical and biological properties.
2-Cyanobenzo[b]thiophene: Lacks the sulfonamide group, which may affect its solubility and reactivity.
Thiophene-2-sulfonamide: A simpler structure that may have different applications and properties
Uniqueness: 2-Cyanobenzo[b]thiophene-3-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H6N2O2S2 |
|---|---|
分子量 |
238.3 g/mol |
IUPAC 名称 |
2-cyano-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C9H6N2O2S2/c10-5-8-9(15(11,12)13)6-3-1-2-4-7(6)14-8/h1-4H,(H2,11,12,13) |
InChI 键 |
FWPSSSQQZYRDNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)
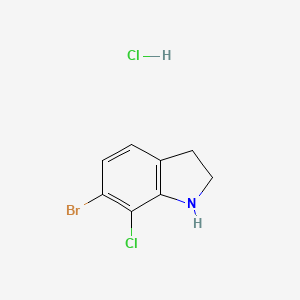
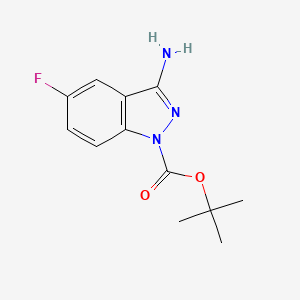

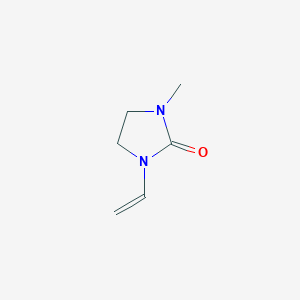

![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
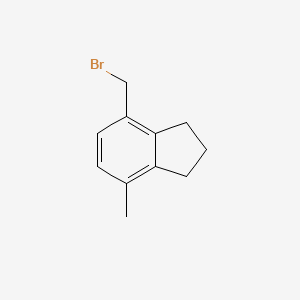
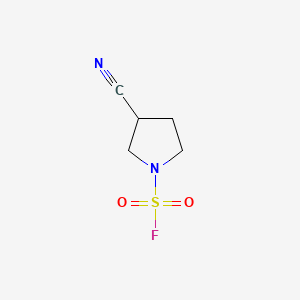
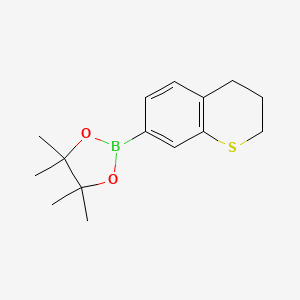
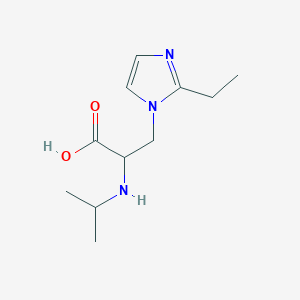
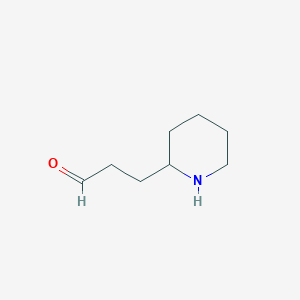
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
